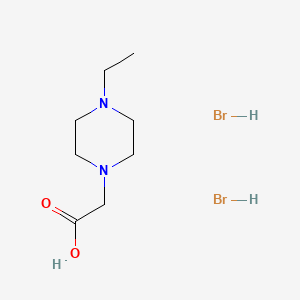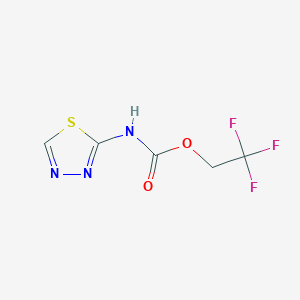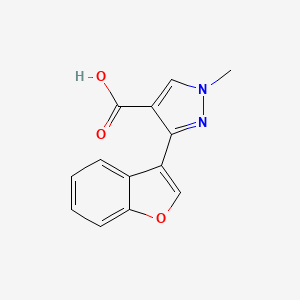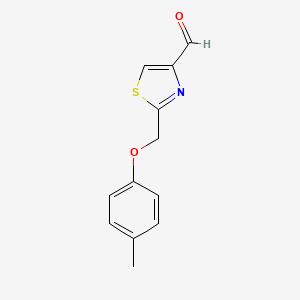![molecular formula C10H14Cl2N4O B1522207 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1208472-54-1](/img/structure/B1522207.png)
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
Overview
Description
“2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1208472-54-1 . It has a molecular weight of 277.15 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of the compound is C10H13ClN4O . The InChI code is 1S/C10H13ClN4O.ClH/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9;/h1-2,8H,3-7H2;1H .Physical and Chemical Properties Analysis
The compound is a powder . Unfortunately, the available resources do not provide more detailed physical and chemical properties such as boiling point, density, or melting point.Scientific Research Applications
Catalytic Applications
Piperazine, a related compound to 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride, has been utilized as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium. This process is notable for its simplicity, short reaction times, high yields, and the recyclability of the catalyst, making it an environmentally friendly option for pharmaceutical synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).
Synthesis of Antimicrobial and Antifungal Agents
Research has shown that derivatives of pyrazoline and pyrazole, which are structurally related to this compound, have been synthesized and demonstrated significant antibacterial and antifungal activities. These compounds were particularly effective against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Anticonvulsant Activity
Studies have explored the synthesis of kojic acid derivatives, which share a structural similarity with this compound. These compounds have shown potential as anticonvulsant agents, indicating the broader therapeutic potential of similar chemical structures (Aytemir, Septioğlu, & Çalış, 2010).
Antimicrobial Activity
Novel chlorokojic acid derivatives, structurally related to this compound, have been synthesized and tested for antimicrobial and antiviral activities. These compounds have demonstrated significant activity against various bacteria and viruses, underscoring the potential of similar compounds in treating infectious diseases (Aytemir & Ozçelik, 2010).
Safety and Hazards
Mechanism of Action
- The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and cell proliferation .
Target of Action
Result of Action
- The compound exhibits cytotoxic effects against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) with IC50 values in the nanomolar range. It outperforms sorafenib, a known anticancer drug . The compound induces alterations in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in cell growth and differentiation, thereby affecting cellular proliferation and apoptosis . Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may result in toxic or adverse effects, such as cellular damage and organ dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates . Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, which are critical for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . Additionally, it can be localized to the mitochondria, influencing mitochondrial function and energy production .
Properties
IUPAC Name |
2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O.ClH/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9;/h1-2,8H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRGQEHERQYRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208472-54-1 | |
| Record name | 2-chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)

![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)


